1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one
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Overview
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with acetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding or electrostatic interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2’-Chloro-5’-(trifluoromethyl)acetophenone
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea
Uniqueness: 1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one stands out due to its specific combination of functional groups, which confer unique reactivity and biological properties. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H8ClF3O |
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Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)4-7-5-8(10(12,13)14)2-3-9(7)11/h2-3,5H,4H2,1H3 |
InChI Key |
ZPXGOEITMQMUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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